![molecular formula C9H9I B3053783 1-Iodo-4-(prop-1-EN-2-YL)benzene CAS No. 561023-21-0](/img/structure/B3053783.png)
1-Iodo-4-(prop-1-EN-2-YL)benzene
Overview
Description
“1-Iodo-4-(prop-1-EN-2-YL)benzene” is a chemical compound with the molecular formula C9H9I . It is also known by its CAS number 561023-21-0 .
Synthesis Analysis
The synthesis of “1-Iodo-4-(prop-1-EN-2-YL)benzene” involves several stages. One of the methods includes the reaction of Methyltriphenylphosphonium bromide with n-butyllithium in tetrahydrofuran under an inert atmosphere. This is followed by the reaction with 4-Iodoacetophenone in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “1-Iodo-4-(prop-1-EN-2-YL)benzene” consists of a benzene ring with an iodine atom and a prop-1-EN-2-YL group attached to it . The molecular weight of the compound is 244.07 .Physical And Chemical Properties Analysis
“1-Iodo-4-(prop-1-EN-2-YL)benzene” is a compound with the molecular formula C9H9I and a molecular weight of 244.07 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .Scientific Research Applications
Synthesis of New Compounds
1-Iodo-4-(prop-1-EN-2-YL)benzene can be used in the synthesis of new compounds. For instance, it has been used in the preparation of 1-benzyloxy-2- (3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This process involved bromination, benzyl protection, and halogen exchange reaction .
Ullmann Coupling Reaction
This compound has been used in Ullmann coupling reactions. The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2- (3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Study of Solvents and Ligands
The effects of solvents and ligands in halogen exchange reactions have been studied using 1-Iodo-4-(prop-1-EN-2-YL)benzene . This research can provide valuable insights into the behavior of this compound under different conditions.
Synthesis of Fluorescent Molecules
1-Iodo-4-(prop-1-EN-2-YL)benzene can be used in the synthesis of fluorescent molecules. For example, derivatives of 1,8-Naphthalimide (NIs) have been synthesized via an aromatic nucleophilic substitution reaction .
Biological Labeling
The synthesized NIs derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features make these derivatives excellent labeling reagents in biological systems .
Fluorescence Chemosensors
NIs and their derivatives have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Safety And Hazards
properties
IUPAC Name |
1-iodo-4-prop-1-en-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKGSBZPFXJFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678999 | |
Record name | 1-Iodo-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(prop-1-EN-2-YL)benzene | |
CAS RN |
561023-21-0 | |
Record name | 1-Iodo-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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